molecular formula C10H19NO B075246 N-Cyclohexyl-N-ethylacetamide CAS No. 1128-34-3

N-Cyclohexyl-N-ethylacetamide

Cat. No.: B075246
CAS No.: 1128-34-3
M. Wt: 169.26 g/mol
InChI Key: QOFZICTWQWJEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclohexyl-N-ethylacetamide, also known as this compound, is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

1128-34-3

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

N-cyclohexyl-N-ethylacetamide

InChI

InChI=1S/C10H19NO/c1-3-11(9(2)12)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3

InChI Key

QOFZICTWQWJEKJ-UHFFFAOYSA-N

SMILES

CCN(C1CCCCC1)C(=O)C

Canonical SMILES

CCN(C1CCCCC1)C(=O)C

Synonyms

N-Cyclohexyl-N-ethylacetamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetyl chloride (1.1 mL, 15.4 mmol) was added slowly to an ice cooled solution of cyclohexylmethyl amine (1.3 mL, 10 mmol) in pyridine (4 mL) under a nitrogen atmosphere. After stirring at 0-5° C. for 1 h, the reaction mixture was maintained at ambient temperature for 6 h. This mixture was then poured into water (20 mL) and extracted with ethyl acetate (3×25 mL). The combined organic phases were washed with 1N HCl (2×10 mL) and then with a saturated sodium bicarbonate solution (10 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo to give N-acetyl-cyclohexyl-ethyl-amine (1.50 g), yield: 98%. A solution of N-acetyl-cylohexyl-ethyl-amine (0.8 g, 5.0 mmol) in anhydrous THF (10 mL) was prepared under nitrogen, and lithium aluminum hydride (1.0 M solution in ether, 10 mmol) was added to the solution. After stirring for 6 h at RT, the reaction mixture was poured into water (30 mL) and stirred for 1 h. The inorganic salts were then filtered and washed with water (10 mL) and ethyl acetate (3×25 mL). The combined filtrate was collected and the organic phase was separated. The organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo to afford the title compound (0.4 g), yield: 56%.
Quantity
1.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

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